molecular formula C7H7NO3 B1321691 (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid CAS No. 21898-43-1

(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid

Cat. No. B1321691
CAS RN: 21898-43-1
M. Wt: 153.14 g/mol
InChI Key: QFNZDWKDZWPYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is a derivative of pyrrole, which is a five-membered heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into related pyrrole derivatives and their properties, which can be useful for understanding the chemical behavior and potential applications of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates . This process includes the formation of a thiophene core that is later transformed into the pyrrole nucleus at elevated temperatures. Although the synthesis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is not described, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their chemical properties and biological activity. For example, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid has been characterized by X-ray diffraction, revealing a ketonic configuration without a betaine structure and the presence of intermolecular hydrogen bonds forming a one-dimensional chain structure . Similarly, the structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid shows a side chain perpendicular to the 7-azaindole ring, resembling the structure of the natural plant hormone auxin . These insights into the molecular geometry of related compounds can inform the analysis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid's structure.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can vary significantly depending on their substitution patterns and functional groups. The papers provided do not detail the chemical reactions specific to (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid, but they do highlight the reactivity of similar compounds. For instance, the amino group in the 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters could be involved in further chemical transformations . Understanding the reactivity of the functional groups present in (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is essential for predicting its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structures. The crystallographic analysis of 2-oxo-1,2-dihydropyridine-1-acetic acid provides information on its solid-state structure and intermolecular interactions . Similarly, the comparison of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid's geometry with that of auxin suggests potential biological activities . These properties are important for understanding the solubility, stability, and potential applications of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid.

Scientific Research Applications

Antithyroid Properties

  • Synthesis and Antithyroid Activity : A study focused on the synthesis of compounds related to (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid and evaluated their effects on thyroid function. This research highlights the potential use of these compounds in understanding and possibly treating thyroid-related disorders (Ukrainets et al., 1997).

Antimicrobial Properties

  • Synthesis and Antimicrobial Activity : A study reported the synthesis of novel compounds structurally related to (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid and their evaluation as antimicrobial agents. These findings suggest the potential for developing new antimicrobial drugs (Hublikar et al., 2019).

Antitumor Evaluation

  • Synthesis and Antitumor Activity : Research was conducted on the synthesis of derivatives of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid and their evaluation for cytotoxicity against various cancer cell lines. This illustrates the possible application of these compounds in cancer research and therapy (Liu et al., 2006).

Enzyme Inhibition and Protein Glycation

  • Synthesis and Enzyme Inhibition Study : A compound related to (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid was synthesized and found to inhibit the enzyme aldose reductase and the glycation process of proteins. This suggests potential therapeutic applications for conditions involving these biological processes (Anagnostou et al., 2002).

Molecular Properties Investigation

  • Quantum Chemical Investigation : Research involving compounds structurally similar to (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid focused on their molecular properties using quantum chemical calculations. These studies contribute to a deeper understanding of the chemical and physical properties of these molecules (Bouklah et al., 2012).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-8-4-2-3-5(8)6(9)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNZDWKDZWPYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604864
Record name (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid

CAS RN

21898-43-1
Record name (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.